3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide
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Overview
Description
3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with the molecular formula C18H20O6S3. It is characterized by its unique structure, which includes two 4-methylphenylsulfonyl groups attached to a tetrahydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with tetrahydrothiophene in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of the compound.
Tetrahydrothiophene: The core structure of the compound.
Sulfone Derivatives: Compounds with similar sulfonyl groups.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H20O6S3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
3,4-bis-(4-methylphenyl)sulfonylthiolane 1,1-dioxide |
InChI |
InChI=1S/C18H20O6S3/c1-13-3-7-15(8-4-13)26(21,22)17-11-25(19,20)12-18(17)27(23,24)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 |
InChI Key |
AJWACSICDGPONH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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